molecular formula C16H14ClIO3 B4189948 3-chloro-5-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde

3-chloro-5-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde

Cat. No. B4189948
M. Wt: 416.64 g/mol
InChI Key: PRWHMINQBYAYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CIEB and is a member of the aldehyde family. CIEB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

CIEB has been shown to have multiple mechanisms of action, including the inhibition of tyrosinase, the induction of apoptosis, and the inhibition of DNA synthesis. CIEB has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, CIEB has been shown to interact with DNA, leading to the formation of adducts and DNA damage.
Biochemical and Physiological Effects:
CIEB has been shown to have multiple biochemical and physiological effects, including the inhibition of tyrosinase activity, the induction of apoptosis, and the inhibition of DNA synthesis. CIEB has also been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, CIEB has been shown to have potential applications in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

Advantages and Limitations for Lab Experiments

CIEB has several advantages for lab experiments, including its ability to act as a fluorescent probe for the detection of DNA damage and its potential applications in the study of biological processes. However, CIEB also has limitations, including its toxicity and potential side effects, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of CIEB, including the development of new drugs based on its structure and the study of its potential applications in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CIEB and its potential applications in the study of biological processes.

Scientific Research Applications

CIEB has been used in scientific research for various applications, including the development of new drugs and the study of biological processes. CIEB has been shown to have potential anticancer properties, and its mechanism of action has been studied extensively. CIEB has also been used as a fluorescent probe for the detection of DNA damage and has been shown to be a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, CIEB has been used in the study of the role of aldehydes in oxidative stress and has been shown to have potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-chloro-5-ethoxy-4-[(2-iodophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClIO3/c1-2-20-15-8-11(9-19)7-13(17)16(15)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWHMINQBYAYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-5-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde
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